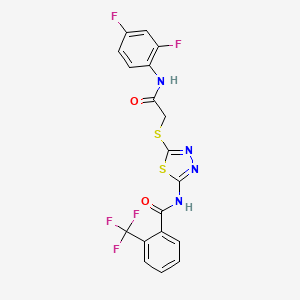

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzamide group and a 2-((2,4-difluorophenyl)amino)-2-oxoethylthio side chain. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name |

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F5N4O2S2/c19-9-5-6-13(12(20)7-9)24-14(28)8-30-17-27-26-16(31-17)25-15(29)10-3-1-2-4-11(10)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHFZJUFGNNUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F5N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C24H20F2N4O3S

- Molecular Weight : 470.42 g/mol

- CAS Number : 1229006-25-0

The compound's structure includes:

- A thiadiazole ring , which is known for its diverse pharmacological properties.

- A difluorophenyl group , enhancing lipophilicity and biological activity.

- A trifluoromethyl group , which can influence the compound's interaction with biological targets.

Biological Activities

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities:

Anticancer Activity

- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

- Case Studies :

- A study on synthesized 1,3,4-thiadiazole derivatives indicated significant cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines .

- Another investigation reported that certain thiadiazole compounds demonstrated effective inhibition of cell proliferation in various cancer models .

Antimicrobial Properties

- Broad-Spectrum Activity : Thiadiazole derivatives have shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

- Specific Findings :

- Compounds with the 1,3,4-thiadiazole structure exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole .

- Notably, derivatives with substitutions at the phenyl or phenol positions showed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

- Inflammation Modulation : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production in various models of inflammation .

- Research Insights : The anti-inflammatory activity is attributed to the ability of these compounds to inhibit specific enzymes involved in inflammatory processes.

Data Summary

The following table summarizes key findings related to the biological activities of thiadiazole derivatives:

Scientific Research Applications

Anticancer Applications

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown promise as an anticancer agent through various mechanisms:

- Mechanism of Action : The compound interacts with specific biological targets such as enzymes and receptors involved in cancer cell proliferation. Studies have demonstrated its efficacy against several cancer cell lines in vitro, indicating potential for further development as a therapeutic agent .

- Case Studies : Experimental studies have reported significant cytotoxic effects on cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, derivatives of the thiadiazole scaffold have been linked to enhanced anticancer activity when modified with various substituents .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Activity : Research indicates that derivatives containing the 1,3,4-thiadiazole moiety possess moderate to significant antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest that these compounds are more effective than traditional antibiotics in certain cases .

- Mechanism of Action : The antimicrobial effects are hypothesized to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways within the pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The synthesis often begins with simpler thiadiazole derivatives.

- Reaction Conditions : Controlled temperature and pressure conditions are crucial, alongside the use of catalysts or solvents to facilitate reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation .

- Purification Techniques : High Performance Liquid Chromatography (HPLC) is commonly used to monitor reaction progress and ensure purity.

Future Research Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound:

- In Vivo Studies : More comprehensive in vivo studies are essential to assess the therapeutic efficacy and safety profile of this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity will aid in optimizing its therapeutic potential.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Data for Key Analogues

Critical Analysis and Notes

- Contradictions : While and emphasize anticancer/antimicrobial roles, focus on enzyme inhibition. This divergence highlights substituent-driven specificity.

- Limitations : The target compound’s biological data are inferred; experimental validation is required to confirm kinase/enzyme targets.

- Innovation Potential: Introducing piperazine (as in ) or sulfonyl groups (as in ) could expand the target compound’s therapeutic scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.